Dicyanodiamidine sulfate
Overview
Description
Dicyanodiamidine sulfate, also known as (aminoiminomethyl)urea sulfate, is a chemical compound with the molecular formula C₄H₁₄N₈O₆S and a molecular weight of 302.27 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
For instance, it has been used in the preparation of guanidine dicycloamine-based analogs, which have shown promising antibacterial and antiglycation properties .
Cellular Effects
Related compounds such as dicyandiamide (DCD) have been studied for their effects on microbial communities in soil . DCD has been found to alter the distribution of ammonium-based fertilizer in the soil at high nitrogen inputs and to alter nitrifying and denitrifying microbial communities .
Temporal Effects in Laboratory Settings
Related compounds such as DCD have been studied for their effects on nitrous oxide (N2O) emissions and ammonia oxidizers in soil . In a 28-day laboratory microcosm incubation experiment, DCD was found to significantly reduce N2O emission rates and inhibit the growth of ammonia-oxidizing bacteria .
Transport and Distribution
Related compounds such as DCD have been found to alter the distribution of ammonium-based fertilizer in the soil at high nitrogen inputs
Preparation Methods
Dicyanodiamidine sulfate can be synthesized by heating dicyanodiamide with sulfuric acid and water . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired compound. The industrial production of this compound often involves the use of advanced chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Dicyanodiamidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium carbonate and other alkaline substances . The major products formed from these reactions depend on the specific conditions and reagents used. For example, dicyanodiamidine can be obtained by reacting this compound with sodium carbonate in an aqueous solution .
Scientific Research Applications
Dicyanodiamidine sulfate has a wide range of scientific research applications. It is used in chemistry for detecting and determining nickel and its separation from cobalt and other metals . In biology, it is used as a nitrogen fertilizer to improve the quality of cereal crops . In medicine, it is used in the synthesis of various pharmaceutical compounds. In industry, it is used in the production of dyes, agricultural chemicals, and electronic materials .
Mechanism of Action
The mechanism of action of dicyanodiamidine sulfate involves its interaction with specific molecular targets and pathways. For example, in agriculture, it acts as a nitrification inhibitor, preventing the oxidation of ammonium to nitrate and thereby improving nitrogen use efficiency in plants . The compound’s inhibitory effect on nitrification is due to its ability to suppress the activity of ammonia-oxidizing bacteria .
Comparison with Similar Compounds
Dicyanodiamidine sulfate is similar to other compounds such as biuretamidine sulfate, carbamylguanidine sulfate, and guanylurea sulfate . it is unique in its specific chemical structure and properties, which make it particularly effective as a nitrification inhibitor and in the detection of nickel. The comparison with similar compounds highlights its superior performance in certain applications, such as its higher inhibitory activity on nitrification compared to thiosulfate .
Properties
IUPAC Name |
diaminomethylideneurea;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATXFPUBPMZBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
141-83-3 (Parent) | |
Record name | Dicyanodiamidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883452 | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [Alfa Aesar MSDS] | |
Record name | Dicyanodiamidine sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13781 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
591-01-5 | |
Record name | Dicyanodiamidine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(amidinourea) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYANODIAMIDINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70L1D9AO0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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